Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count Differentiate Furan from Phenyl Analog
The replacement of the 2-phenyl substituent with a 2-furan-2-yl ring increases the calculated topological polar surface area (tPSA) by 73.7% and adds one hydrogen-bond acceptor to the scaffold. This differentiation is critical because PSA is a primary determinant of passive membrane permeability and oral bioavailability. In the context of CNS drug discovery, a PSA < 60 Ų is generally favored for blood-brain barrier penetration, and the furan analog remains well within this range while offering enhanced aqueous solubility potential compared to the phenyl analog .
| Evidence Dimension | Topological Polar Surface Area (tPSA) and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | tPSA = 30.96 Ų; H-Bond Acceptors = 3 |
| Comparator Or Baseline | 1-Benzyl-2-phenyl-1H-imidazole (CAS 37734-89-7): tPSA = 17.82 Ų; H-Bond Acceptors = 2 |
| Quantified Difference | ΔtPSA = +13.14 Ų (+73.7%); ΔHBA = +1 |
| Conditions | ACD/Labs calculated values from standardized LookChem physicochemical entries; identical computational methodology applied to both compounds. |
Why This Matters
The additional furan oxygen provides a specific hydrogen-bond acceptor site that can be exploited for target engagement (e.g., kinase hinge-binding) or to modulate solubility without exceeding the CNS PSA threshold, a balance not achievable with the all-carbon phenyl analog.
